molecular formula C18H23N. HCl B602166 N-Desethyl Alverine HCl CAS No. 93948-19-7

N-Desethyl Alverine HCl

Cat. No.: B602166
CAS No.: 93948-19-7
M. Wt: 253.39 36.46
InChI Key:
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Description

N-Desethyl Alverine Hydrochloride is a derivative of alverine, a spasmolytic agent primarily used to treat conditions involving smooth muscle spasms, such as irritable bowel syndrome and diverticular disease. This compound is known for its ability to relax smooth muscles in the gastrointestinal tract and uterus, providing relief from muscle spasms without affecting the heart, blood vessels, or tracheal muscles .

Mechanism of Action

Target of Action

N-Desethyl Alverine Hydrochloride, also known as bis(3-phenylpropyl)amine, is a derivative of Alverine . Alverine is a smooth muscle relaxant that primarily targets the smooth muscles of the alimentary tract and uterus .

Mode of Action

N-Desethyl Alverine Hydrochloride acts directly on the muscle in the gut, causing it to relax . This prevents the muscle spasms which occur in the gut in conditions such as irritable bowel syndrome and diverticular disease . By selectively binding with 5-HT1A receptors, it acts as an antagonist that reduces the visceral pronociceptive effect of serotonin (5-HT) .

Biochemical Pathways

The biochemical pathways affected by N-Desethyl Alverine Hydrochloride involve the serotonin (5-HT) pathway. By binding with 5-HT1A receptors, it reduces the sensitivity of smooth muscle contractile proteins to calcium . This action helps to reduce the visceral pronociceptive effect of serotonin (5-HT), thereby relieving smooth muscle spasm in conditions such as irritable bowel syndrome, painful diverticular disease of the colon, and primary dysmenorrhea .

Pharmacokinetics

The pharmacokinetics of N-Desethyl Alverine Hydrochloride reveal that it is subject to high pharmacokinetic variability . The metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy alverine . Alverine parent accounts for only 3%, whereas total 4-hydroxy alverine (free and conjugated) accounts for 94% of alverine-related moieties in circulation (based on comparisons of total exposure) .

Result of Action

The result of N-Desethyl Alverine Hydrochloride’s action is the relief of smooth muscle spasm in conditions such as irritable bowel syndrome, painful diverticular disease of the colon, and primary dysmenorrhea . By preventing muscle spasms in the gut, it relieves abdominal pain associated with these conditions .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl Alverine Hydrochloride typically involves the desethylation of alverine. This process can be achieved through various chemical reactions, including hydrolysis and catalytic hydrogenation. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of N-Desethyl Alverine Hydrochloride involves large-scale chemical reactions under controlled conditions. The process includes the preparation of stock solutions of alverine and its metabolites, followed by the desethylation reaction. The final product is then purified and crystallized to obtain N-Desethyl Alverine Hydrochloride in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-Desethyl Alverine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-Desethyl Alverine Hydrochloride is unique due to its specific desethylation, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites. This modification enhances its effectiveness in certain therapeutic applications and provides distinct advantages in scientific research .

Properties

CAS No.

93948-19-7

Molecular Formula

C18H23N. HCl

Molecular Weight

253.39 36.46

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3(5H)-Indolizinone, 6,7,8,8a-tetrahydro-2-methyl-

Origin of Product

United States

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